BC-23

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Search Strategies

Scientific databases such as PubMed, ScienceDirect, and Scopus were searched using the compound name and relevant keywords like "inhibitor," "activator," or "therapeutic agent" to identify potential research areas. These searches did not yield any publications specifically focused on this compound.

Possible Areas of Investigation

- The sulfonamide moiety is commonly found in drugs with various mechanisms of action, including enzyme inhibition and modulation of protein-protein interactions [].

- The chlorinated naphthalene ring system can be involved in ligand-receptor interactions.

- The pyridinyl group can contribute to aromatic interactions and nitrogen-containing heterocycles are often found in bioactive molecules.

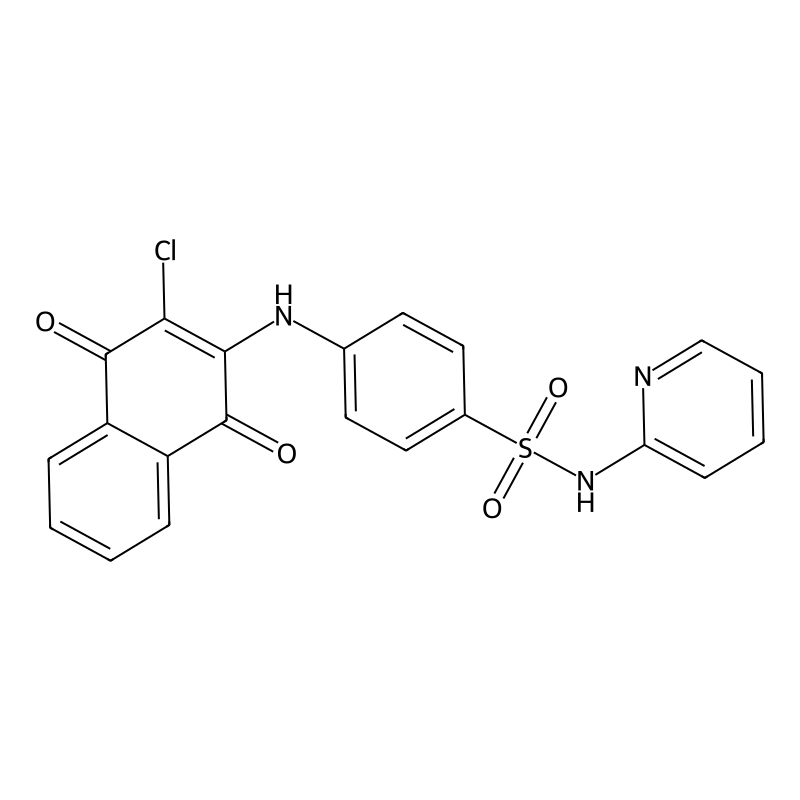

BC-23, also known as NSC 45382, is a synthetic compound recognized for its role as a proteasome inhibitor. Its molecular formula is C21H14ClN3O4S, and it features a complex structure that includes a chloro-dioxo-naphthalene moiety and a pyridine group. The compound exhibits an inhibitory effect on the β-catenin/T-cell factor 4 interaction, which is crucial in various cellular signaling pathways associated with cancer progression and other diseases. The reported half-maximal inhibitory concentration (IC50) for BC-23 is approximately 1.7 µM, indicating its potency in disrupting this protein-protein interaction .

BC-23 primarily functions through its interaction with the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome's catalytic activity, BC-23 prevents the breakdown of regulatory proteins, leading to an accumulation of pro-apoptotic factors and ultimately promoting apoptosis in malignant cells. The compound is selective for cancerous cells over normal cells, making it a potential therapeutic agent in oncology .

The biological activity of BC-23 has been extensively studied, particularly in the context of cancer. It has demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The selectivity of BC-23 for malignant cells suggests that it may minimize toxicity to normal tissues, which is a significant advantage in cancer therapy. Additionally, its ability to modulate the β-catenin signaling pathway links it to processes such as cell differentiation and proliferation .

The synthesis of BC-23 involves several steps that typically include the formation of the core naphthalene structure followed by chlorination and functionalization with amino and sulfonamide groups. While specific synthetic routes can vary, they generally employ standard organic chemistry techniques such as nucleophilic substitution and condensation reactions. Detailed methodologies are often proprietary or published in specialized chemical literature .

BC-23 has potential applications primarily in cancer research and therapy due to its role as a proteasome inhibitor. Its ability to selectively target malignant cells makes it a candidate for further development in therapeutic protocols aimed at treating various cancers. Additionally, its mechanism of action may be explored in combination therapies with other anticancer agents to enhance efficacy and overcome resistance .

Studies on the interactions of BC-23 with cellular components have highlighted its effects on the proteasome and β-catenin signaling pathways. The compound has been shown to alter the levels of proteins involved in apoptosis and cell cycle regulation, contributing to its antitumor effects. Ongoing research aims to elucidate the full spectrum of interactions BC-23 has within biological systems, including potential off-target effects that could influence its therapeutic profile .

BC-23 shares similarities with other proteasome inhibitors but is unique in its specific structural features and selectivity profile. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Mechanism of Action | Selectivity |

|---|---|---|---|

| Bortezomib | Boronic acid derivative | Proteasome inhibition | Broadly selective |

| Carfilzomib | Epoxyketone-based | Proteasome inhibition | Selective for cancer |

| MG132 | Peptide aldehyde | Proteasome inhibition | Less selective |

| Ixazomib | Oral bioavailable proteasome inhibitor | Proteasome inhibition | Selective for cancer |

BC-23's structural uniqueness lies in its chloro-dioxo-naphthalene core, which differentiates it from other inhibitors that may lack this specific arrangement or functional groups. This unique structure may contribute to its distinct mechanism of action and selectivity profile compared to other compounds listed above .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Lu X, Kang X, Liu Y, Cui Z, Guo W, Zhao C, Li Y, Chen S, Li J, Zhang Y, Zhao H. HIV-1 molecular epidemiology among newly diagnosed HIV-1 individuals in Hebei, a low HIV prevalence province in China. PLoS One. 2017 Feb 8;12(2):e0171481. doi: 10.1371/journal.pone.0171481. eCollection 2017. PubMed PMID: 28178737; PubMed Central PMCID: PMC5298910.

3: Saenen ND, Vrijens K, Janssen BG, Madhloum N, Peusens M, Gyselaers W, Vanpoucke C, Lefebvre W, Roels HA, Nawrot TS. Placental Nitrosative Stress and Exposure to Ambient Air Pollution During Gestation: A Population Study. Am J Epidemiol. 2016 Sep 15;184(6):442-9. doi: 10.1093/aje/kww007. Epub 2016 Sep 5. PubMed PMID: 27601048.

4: Zhang Q, Gao M, Luo G, Han X, Bao W, Cheng Y, Tian W, Yan M, Yang G, An J. Enhancement of Radiation Sensitivity in Lung Cancer Cells by a Novel Small Molecule Inhibitor That Targets the β-Catenin/Tcf4 Interaction. PLoS One. 2016 Mar 25;11(3):e0152407. doi: 10.1371/journal.pone.0152407. eCollection 2016. PubMed PMID: 27014877; PubMed Central PMCID: PMC4807779.

5: Silva AC, Oliveira MR, Amaral LF, Ferreira S, Garcia IR Jr, Mariano RC. Effect of Doxycycline in Gel Form on Bone Regeneration: Histomorphometric and Tomographic Study in Rat Calvaria. J Periodontol. 2016 Jan;87(1):74-82. doi: 10.1902/jop.2015.150343. Epub 2015 Aug 20. PubMed PMID: 26291295.

6: Nunes CC, Matte MC, Dias CF, Araújo LA, Guimarães LS, Almeida S, Brígido LF. The influence of HIV-1 subtypes C, CRF31_BC and B on disease progression and initial virologic response to HAART in a Southern Brazilian cohort. Rev Inst Med Trop Sao Paulo. 2014 May-Jun;56(3):205-11. PubMed PMID: 24878998; PubMed Central PMCID: PMC4085862.

7: Moradi M, Peyghan AA, Bagheri Z, Kamfiroozi M. Cation-π interaction of alkali metal ions with C24 fullerene: a DFT study. J Mol Model. 2012 Aug;18(8):3535-40. doi: 10.1007/s00894-012-1366-7. Epub 2012 Feb 11. PubMed PMID: 22327958.

8: Azevedo PS, Duarte DR, Minicucci MF, Matsubara BB, Matsubara LS, Novo R, Novelli EL, Campana AO, Paiva SA, Zornoff LA. Role of lipoperoxidation in the remodeling intensification induced by beta-carotene after infarction. Arq Bras Cardiol. 2009 Jul;93(1):34-8. English, Portuguese, Spanish. PubMed PMID: 19838468.

9: Zornoff LA, Matsubara BB, Matsubara LS, Azevedo PS, Minicucci MF, Campana AO, Paiva SA. Beta-carotene supplementation results in adverse ventricular remodeling after acute myocardial infarction. Nutrition. 2006 Feb;22(2):146-51. Epub 2005 Sep 23. PubMed PMID: 16183256.

10: Madersbacher S, Pycha A, Klingler CH, Mian C, Djavan B, Stulnig T, Marberger M. Interrelationships of bladder compliance with age, detrusor instability, and obstruction in elderly men with lower urinary tract symptoms. Neurourol Urodyn. 1999;18(1):3-15. PubMed PMID: 10090122.

11: Takeichi Y, Baba K, Kinouchi Y, Iida Y, Umeno Y, Muranishi S, Nakai Y. Combinative improving effect of increased solubility and the use of absorption enhancers on the rectal absorption of uracil in beagle dogs. Chem Pharm Bull (Tokyo). 1990 Sep;38(9):2547-51. PubMed PMID: 2285989.